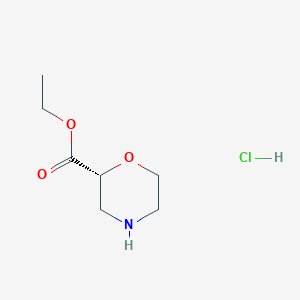

(R)-Ethyl morpholine-2-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13670171

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO3 |

|---|---|

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | ethyl (2R)-morpholine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |

| Standard InChI Key | KOHKGCJWCZZPQD-FYZOBXCZSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1CNCCO1.Cl |

| SMILES | CCOC(=O)C1CNCCO1.Cl |

| Canonical SMILES | CCOC(=O)C1CNCCO1.Cl |

Introduction

(R)-Ethyl morpholine-2-carboxylate hydrochloride is an organic compound belonging to the class of morpholine derivatives. It is characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, making it a valuable intermediate in medicinal chemistry and organic synthesis . The hydrochloride form enhances its solubility in water and facilitates handling in laboratory settings.

Synthesis and Preparation

The synthesis of (R)-Ethyl morpholine-2-carboxylate hydrochloride typically involves the reaction of ethyl chloroacetate with morpholine, followed by protonation with hydrochloric acid to form the hydrochloride salt. This process is crucial for enhancing the compound's solubility and stability.

Applications and Biological Activities

(R)-Ethyl morpholine-2-carboxylate hydrochloride is recognized for its potential applications in medicinal chemistry. Compounds containing a morpholine moiety often exhibit specific biological activities, making them valuable in pharmacological research. The unique chirality and the presence of the ethyl group may influence its interactions within biological systems.

Safety and Handling

Handling (R)-Ethyl morpholine-2-carboxylate hydrochloride requires caution due to its potential to cause skin and eye irritation. It is classified with hazard statements H302, H315, H319, and H335, indicating risks of harm if swallowed, skin irritation, serious eye irritation, and respiratory tract irritation, respectively .

Safety Data

| Hazard Statements | Precautionary Statements |

|---|---|

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation | P264: Wash hands thoroughly after handling. |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product. |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Research Findings and Future Directions

Research into (R)-Ethyl morpholine-2-carboxylate hydrochloride is ongoing, with preliminary studies suggesting potential roles in pharmacological applications. The compound's stability and solubility characteristics make it suitable for various applications in organic synthesis and medicinal chemistry.

Future Research Directions

-

Pharmacological Applications: Further investigation into receptor interactions and enzyme kinetics could reveal new therapeutic uses.

-

Synthetic Methodologies: Optimizing synthesis protocols to improve yield and purity is essential for large-scale applications.

-

Biological Activity: Exploring the effects of chirality and the ethyl group on biological activity could lead to more targeted therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume